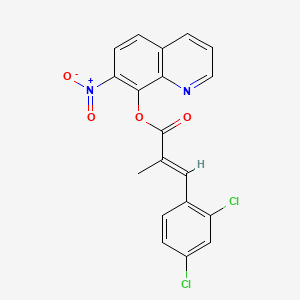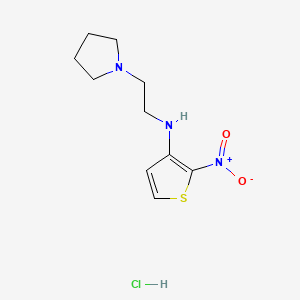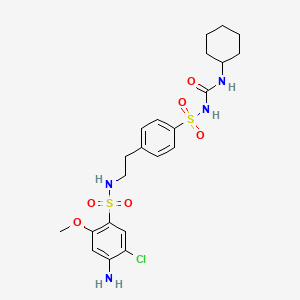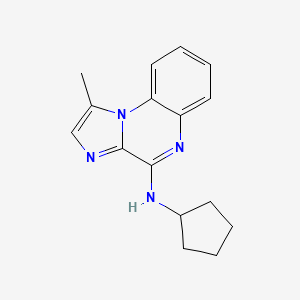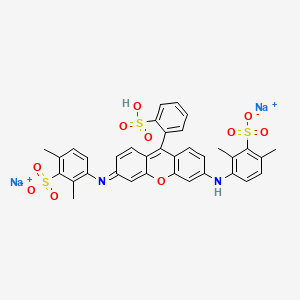
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple sulphonate groups and a xanthene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of sulphonate groups through sulphonation reactions. The final step involves the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups and xanthene core enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
93963-80-5 |
|---|---|
Formule moléculaire |
C35H28N2Na2O10S3 |
Poids moléculaire |
778.8 g/mol |
Nom IUPAC |
disodium;3-[[6-(2,4-dimethyl-3-sulfonatophenyl)imino-9-(2-sulfophenyl)xanthen-3-yl]amino]-2,6-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O10S3.2Na/c1-19-9-15-28(21(3)34(19)49(41,42)43)36-23-11-13-25-30(17-23)47-31-18-24(37-29-16-10-20(2)35(22(29)4)50(44,45)46)12-14-26(31)33(25)27-7-5-6-8-32(27)48(38,39)40;;/h5-18,36H,1-4H3,(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
SWHJEJGPQKMZCN-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C(=C(C=C1)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C(=C(C=C5)C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)O)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


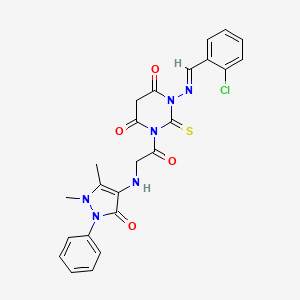

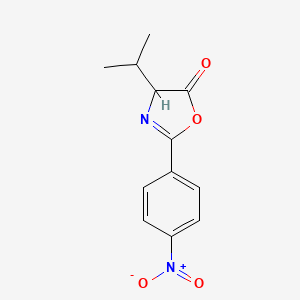
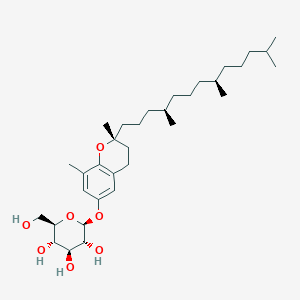
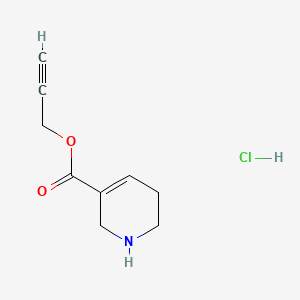
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
